molecular formula C22H22N2OS B3456138 3-BENZYL-5,5-DIMETHYL-2-(METHYLSULFANYL)-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE

3-BENZYL-5,5-DIMETHYL-2-(METHYLSULFANYL)-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE

Cat. No.: B3456138
M. Wt: 362.5 g/mol
InChI Key: VRJVQLFXTQPDQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BENZYL-5,5-DIMETHYL-2-(METHYLSULFANYL)-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is a complex organic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-5,5-DIMETHYL-2-(METHYLSULFANYL)-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE typically involves multiple steps. One common method involves the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cycloheptan]-4(6H)-one with 5,5-dialkyl-2-(chloromethyl)benzo[h]quinazolines in the presence of potassium hydroxide . The reaction conditions often include stirring at room temperature and subsequent purification steps such as crystallization and filtration .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-5,5-DIMETHYL-2-(METHYLSULFANYL)-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

3-BENZYL-5,5-DIMETHYL-2-(METHYLSULFANYL)-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-2-hydrazinyl-3H-spiro[benzo[h]quinazoline-5,1′-cycloheptan]-4(6H)-one
  • 4-Benzyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1′-cycloheptanone]-5(7H)-one

Uniqueness

Compared to similar compounds, 3-BENZYL-5,5-DIMETHYL-2-(METHYLSULFANYL)-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE stands out due to its unique methylsulfanyl group, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

3-benzyl-5,5-dimethyl-2-methylsulfanyl-6H-benzo[h]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS/c1-22(2)13-16-11-7-8-12-17(16)19-18(22)20(25)24(21(23-19)26-3)14-15-9-5-4-6-10-15/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJVQLFXTQPDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=N3)SC)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-BENZYL-5,5-DIMETHYL-2-(METHYLSULFANYL)-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE
Reactant of Route 2
3-BENZYL-5,5-DIMETHYL-2-(METHYLSULFANYL)-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE
Reactant of Route 3
3-BENZYL-5,5-DIMETHYL-2-(METHYLSULFANYL)-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE
Reactant of Route 4
Reactant of Route 4
3-BENZYL-5,5-DIMETHYL-2-(METHYLSULFANYL)-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE
Reactant of Route 5
Reactant of Route 5
3-BENZYL-5,5-DIMETHYL-2-(METHYLSULFANYL)-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE
Reactant of Route 6
3-BENZYL-5,5-DIMETHYL-2-(METHYLSULFANYL)-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE

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